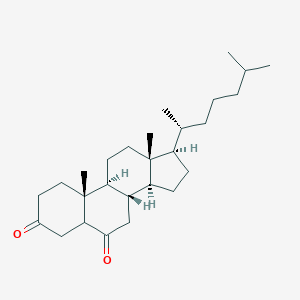

Cholestane-3,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

13492-22-3 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |

InChI Key |

LNGLEOIUQBVRRY-JYQHCDCXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Synonyms |

5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |

Origin of Product |

United States |

Natural Occurrence and Isolation of Cholestane 3,6 Dione and Its Structural Analogues

Identification in Marine Organisms

Cholestane-3,6-dione and its related compounds have been identified in several marine species, highlighting the rich chemical diversity of marine ecosystems.

Marine sponges are a significant source of novel steroidal compounds. Cholest-4-ene-3,6-dione (B1194378) has been isolated from the marine sponge Cinachyra tarentina. mdpi.comcapes.gov.br Its structure was confirmed through synthesis from cholesterol. mdpi.com Another related compound, (24R)-24-ethylcholest-4-ene-3,6-dione, was also identified in this sponge, with its structure verified by synthesis from sitosterol (B1666911). mdpi.com The sponge Geodia cydonium is also known to contain steroidal ketones, including this compound. researchgate.netijarbs.com

Table 1: this compound and Analogues in Marine Sponges

| Compound | Organism |

| Cholest-4-ene-3,6-dione | Cinachyra tarentina |

| (24R)-24-Ethylcholest-4-ene-3,6-dione | Cinachyra tarentina |

| This compound | Geodia cydonium |

Marine algae, particularly red algae, are another prominent source of this compound and its derivatives. The first report of the natural occurrence of 5α-cholestane-3,6-dione was from the chloroform (B151607) extract of the red alga Acanthophora spicifera. capes.gov.br Its identity was confirmed by comparison with a synthetically prepared sample. capes.gov.br Subsequent studies on A. spicifera have also reported the isolation of cholest-4-ene-3,6-dione and 5α-cholestane-3,6-dione. researchgate.net

A cytotoxic oxysterol, 16β-hydroxy-5α-cholestane-3,6-dione, was isolated from the red alga Jania rubens. benthamscience.comresearchgate.net Other related ketosteroids have also been identified in various algal species. nih.govscribd.comtandfonline.com

Table 2: this compound and Analogues in Marine Algae

| Compound | Organism |

| 5α-Cholestane-3,6-dione | Acanthophora spicifera capes.gov.br |

| Cholest-4-ene-3,6-dione | Acanthophora spicifera researchgate.net |

| 16β-Hydroxy-5α-cholestane-3,6-dione | Jania rubens benthamscience.comresearchgate.net |

Presence in Terrestrial Organisms

While more commonly reported in marine environments, this compound has also been detected in terrestrial plants.

Research has indicated the presence of this compound in terrestrial plants, although detailed studies on its isolation and concentration in species like wheat grains and Taxus × media are less common in the readily available literature. Further investigation is needed to fully characterize its distribution and role in these organisms.

Endogenous Formation via Cholesterol Autoxidation Pathways

This compound is known to be a product of cholesterol autoxidation. ijarbs.compsu.edu This non-enzymatic oxidation process can occur when cholesterol is exposed to air. ucl.ac.uk The autoxidation of cholesterol can lead to the formation of various oxysterols, including this compound, through intermediates such as 5,6-epoxides. karger.com This process is a recognized phenomenon and contributes to the presence of this compound in biological systems. ucl.ac.ukresearchgate.net

Chemical Synthesis and Derivatization Strategies for Cholestane 3,6 Dione

Chemical Synthesis Methodologies

The creation of cholestane-3,6-dione in the laboratory primarily relies on the oxidation of readily available sterol precursors. These methods are often complemented by more advanced, selective techniques to achieve desired stereochemistry and to introduce novel functionalities.

Oxidation of Sterol Precursors (e.g., Cholesterol, Diosgenin)

The most common route to this compound involves the oxidation of sterols like cholesterol. ijarbs.com Cholesterol, with its hydroxyl group at the C-3 position and a double bond at C-5, provides a key starting point for introducing the ketone functionalities. wikipedia.orgnih.gov Diosgenin, a phytosteroid sapogenin, also serves as a precursor for various steroid syntheses, including pathways that could lead to cholestane (B1235564) derivatives. wikipedia.orgnih.gov The oxidation process typically targets the hydroxyl group and the allylic C-6 position.

For instance, a reported synthesis involved dissolving cholesterol in acetone, cooling the solution, and then adding Jones reagent until a persistent orange color was achieved. ijarbs.com After stirring the mixture at a low temperature and then allowing it to warm to room temperature, the reaction is quenched and the product is purified to yield this compound. ijarbs.com Another approach involves the hydroboration-oxidation of cholesterol to yield 5α-cholestane-3β,6α-diol, which is then oxidized to 5α-cholestane-3,6-dione. nio.res.in

The choice of oxidizing agent is critical in determining the outcome of the synthesis.

Jones Reagent : This reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent. sigmaaldrich.comamericanelements.com It is capable of oxidizing secondary alcohols to ketones and, under the right conditions, can also oxidize allylic positions. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The Jones oxidation of cholesterol can yield cholest-4-en-3,6-dione, which can be further processed to obtain the saturated this compound. researchgate.net The reaction is typically rapid and exothermic. wikipedia.org

Pyridinium Chlorochromate (PCC) : PCC is a milder and more selective oxidizing agent compared to Jones reagent, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgvedantu.com Its selectivity makes it a valuable tool in complex steroid synthesis to avoid over-oxidation. wikipedia.org In the synthesis of cholestane derivatives, PCC has been used to oxidize hydroxyl groups to ketones. researchgate.netucla.edu For example, oxidation of a steroidal diol with PCC can introduce the 3,6-dione functionality. researchgate.net

Table 1: Comparison of Oxidizing Agents

| Reagent | Composition | Primary Use in Steroid Synthesis | Selectivity |

| Jones Reagent | CrO₃ in H₂SO₄(aq) sigmaaldrich.comamericanelements.com | Oxidation of secondary alcohols to ketones. alfa-chemistry.com | Strong, less selective, can lead to over-oxidation. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | [C₅H₅NH]⁺[CrO₃Cl]⁻ wikipedia.orgvedantu.com | Selective oxidation of alcohols to aldehydes/ketones. wikipedia.org | High, minimizes over-oxidation. wikipedia.org |

Stereoselective and Chemoenzymatic Synthesis Approaches

Achieving specific stereoisomers of cholestane derivatives often requires more sophisticated synthetic strategies. Chemoenzymatic methods, which combine chemical reactions with enzymatic catalysis, have emerged as powerful tools for this purpose. uc.pt Lipases, for example, can be used for stereoselective acylation or deacylation of steroidal alcohols, allowing for the separation of diastereomers. uc.ptuc.pt This approach has been successfully applied to the synthesis of various epoxysterols and other cholestane derivatives. uc.pt While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles are applicable to the synthesis of its precursors, thereby controlling the final stereochemistry.

Reactions Involving Organoboron Compounds

Organoboron compounds have found increasing use in organic synthesis, including the functionalization of steroids. researchgate.netacs.org While not a primary method for the direct synthesis of this compound, reactions involving organoboranes can be used to introduce specific functional groups or to create carbon-carbon bonds at unactivated positions within the steroid nucleus. oregonstate.edu For instance, hydroboration of cholesterol is a key step in one of the synthetic routes to 5α-cholestane-3,6-dione. nio.res.in More complex organoboron reagents can be employed for targeted modifications of the cholestane skeleton.

Formation of Polycyclic Systems and Heterocyclic Derivatives

This compound serves as a versatile intermediate for the synthesis of more complex steroidal structures, including those with expanded or heterocyclic ring systems.

Aza-B-homocholestanes, which feature a nitrogen atom in an expanded B-ring, are a class of modified steroids with potential biological activity. nih.govnih.gov The synthesis of these compounds can start from this compound or its precursors. For example, 7-aza-B-homocholest-4-en-3,6-dione can be synthesized from a 3-hydroxy-7-aza-B-homocholestene derivative via oxidation with Jones reagent. nih.gov This dione (B5365651) can then be further modified, for instance, by reaction with hydroxylamine (B1172632) to form an oxime. nih.gov The Schmidt reaction with cholest-4-ene-3,6-dione (B1194378) has also been explored to produce diaza-bishomo derivatives. profharkishansinghfoundation.org These reactions demonstrate the utility of the 3,6-dione functionality as a handle for ring expansion and heteroatom incorporation.

Cyclization Reactions to Yield Steroidal γ-Lactones

The transformation of steroidal ketones into lactones represents a key synthetic strategy. In the case of this compound, cyclization reactions can be employed to form steroidal γ-lactones. One reported method involves the synthesis of steroidal γ-lactones in the cholestane series, highlighting the versatility of the cholestane framework in generating diverse steroidal structures. ajrconline.org The Fischer-indole cyclization of phenylhydrazones and N-methylphenylhydrazones derived from 5α- and 5β-cholestane-3,6-dione has been investigated. This reaction primarily yields derivatives of cholest-2-eno[3,2-b]indole. capes.gov.brresearchgate.net However, with 5β-cholestane-3,6-dione, cyclization can also occur to produce the cholest-3-eno[3,4-b]indole system. researchgate.net

Biotransformation and Microbial Synthesis

The microbial transformation of cholesterol offers an alternative and often more specific route to this compound and other valuable steroid intermediates. ijarbs.com Microorganisms like Pseudomonas and Burkholderia species are known to possess the enzymatic machinery necessary for this conversion. ijarbs.compsu.ac.th

Pseudomonas species, such as Pseudomonas sp. strain ST-200 isolated from soil, can effectively convert cholesterol into various oxidized products, including cholest-4-ene-3,6-dione. researchgate.netnih.gov This transformation is catalyzed by cholesterol oxidase, which initially converts cholesterol to cholest-5-en-3-one. Subsequent oxidation at the C-6 position and isomerization of the double bond from Δ5 to Δ4 leads to the formation of cholest-4-ene-3,6-dione. ijarbs.com Studies on Pseudomonas sp. NCIB 10590 have also detailed the aerobic degradation of cholesterol, identifying major biotransformation products. nih.gov

Burkholderia cepacia is another microorganism capable of producing cholest-4-ene-3,6-dione from cholesterol. ijarbs.com Strains of this bacterium can perform specific oxidations and isomerizations on the A and B rings of the sterol nucleus without degrading the C-17 side chain. ijarbs.com The colonial morphology of Burkholderia cepacia complex, which can be influenced by growth conditions, has implications for its production of exopolysaccharides and other factors that may be relevant to its biotransformation capabilities. nih.gov

The biotransformation process yields a variety of products, and the specific metabolites can depend on the microbial strain and culture conditions. For instance, Pseudomonas aeruginosa strain Choltrans has been shown to produce a range of cholesterol-derived metabolites. psu.ac.th

To enhance the efficiency of microbial transformations, particularly for poorly water-soluble substrates like cholesterol, organic solvent systems are often employed. ijarbs.com The use of a water-organic solvent two-phase system can improve substrate availability and product recovery. nih.gov

For example, Pseudomonas sp. strain ST-200 has been shown to effectively modify cholesterol dissolved in an organic solvent overlaying the growth medium. nih.gov In a system with a mixed organic solvent of p-xylene (B151628) and diphenylmethane, this strain converted a significant portion of the initial cholesterol into major products like 6β-hydroxycholest-4-en-3-one and cholest-4-ene-3,6-dione. nih.gov The choice of organic solvent can influence the productivity of each conversion product. researchgate.net

Optimizing these biocatalytic processes is a key challenge. mdpi.com General principles for optimizing biocatalysis in organic solvents have been developed, often using the logarithm of the partition coefficient (log P) as a measure of solvent polarity. nih.gov The goal is to maintain enzyme stability and activity while maximizing substrate and product transfer between the aqueous and organic phases. nih.govresearchgate.net This approach simplifies the production and subsequent purification of the desired steroidal compounds. researchgate.net

Strategic Derivatization for Structure-Activity Relationship Studies

To explore the biological potential of this compound, its structure can be strategically modified to create a library of derivatives. These modifications are crucial for conducting structure-activity relationship (SAR) studies, which help in identifying the chemical features responsible for biological activity. nih.gov

The introduction of various functional groups onto the this compound scaffold can significantly impact its biological properties. The carbonyl groups at positions 3 and 6 are prime targets for such modifications.

Hydroxyl Groups: The reduction of the ketone at position 3 to a hydroxyl group has been shown to increase the antiproliferative activity of related aza-B-homocholestane derivatives. nih.govmdpi.com The synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a novel cytotoxic marine oxysterol, has been achieved from diosgenin. nih.gov

Hydroximino Groups: The conversion of a carbonyl group to a hydroximino (oxime) group can also enhance cytotoxic activity. nih.gov The synthesis of steroidal oximes and their subsequent reactions, such as the Beckmann rearrangement, are established methods for creating steroidal analogs. mdpi.com

Thiosemicarbazone Groups: The formation of thiosemicarbazones from steroidal ketones is another derivatization strategy. chemmethod.com These derivatives have shown promising antiproliferative activity in aza-B-homocholestane series. nih.gov The synthesis of thiosemicarbazide (B42300) derivatives and their subsequent cyclization reactions are well-documented. chemmethod.com

The synthesis of polyoxygenated cholestanes, including derivatives with hydroxyl and ketone functionalities, has been reported, with some compounds showing significant cytotoxic activity against various cancer cell lines. nih.gov

The reaction of steroidal ketones with reagents like 2-mercaptoethanol (B42355) can lead to the formation of oxathiolane adducts. This modification introduces a five-membered heterocyclic ring containing both oxygen and sulfur atoms onto the steroid nucleus. The formation of 1,3-oxathiolanes from ketones is a known chemical transformation. While specific examples of oxathiolane adducts of this compound are not detailed in the provided context, the synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues involves similar chemical principles. beilstein-journals.org The reaction of epoxides with thiocyanate (B1210189) ions can also lead to the formation of 1,3-oxathiolane intermediates. researchgate.net

Mechanistic Investigations of Cholestane 3,6 Dione S Biological Activities

Molecular and Cellular Interactions

The interaction of cholestane-3,6-dione with cellular components is fundamental to its biological effects. As a steroid, its structure facilitates passage through and interaction with lipid-based structures like cell membranes, leading to the modulation of various cellular functions and signaling pathways. ijarbs.comjneurosci.org

Steroids and their derivatives, known as oxysterols, are integral components of eukaryotic plasma membranes, where they are crucial in regulating the physical properties and functions of the membrane. jneurosci.org The foundational cholestane (B1235564) structure is key to the function of steroids as components of the cell membrane. ijarbs.comwikipedia.org The ability of compounds with a cholestane skeleton to interact with bacterial cell membranes has been noted. researchgate.net Specifically, 5α-cholestane-3,6-dione has been shown to activate calcium influx in human neutrophils, a critical process that occurs at the cell membrane and is essential for neutrophil function. mdpi.com This indicates a direct influence on the functional dynamics of the cell membrane.

This compound and its close analogue, cholest-4-ene-3,6-dione (B1194378), are active participants in various intracellular signaling cascades, particularly those governing cell fate and stress responses. Steroids in general act as cell signaling molecules that can regulate signal transduction pathways. ijarbs.com

Research on cholest-4-ene-3,6-dione has shown that it can trigger apoptotic signaling pathways. researchgate.net Its activity includes enhancing the expression of the tumor suppressor protein p53 and the transcription factor NFκB, which are central regulators of cellular stress and survival. researchgate.netfrontiersin.org Furthermore, it induces the processing of caspases-12, 9, and 3, which are key executioner enzymes in the apoptotic cascade, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. researchgate.netfrontiersin.org

The compound also modulates stress-related signaling by decreasing the intracellular production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov In one study, cholest-4-ene-3,6-dione was found to exert neuroprotective effects by increasing the production of a platelet-activating factor (PAF) analog, which is a lipid signaling molecule. nih.gov Additionally, the ability of 5α-cholestane-3,6-dione to activate calcium influx represents a modulation of a primary intracellular second messenger system. mdpi.com

Enzymatic Modulation

A significant facet of this compound's biological activity is its ability to modulate the function of various enzymes, particularly those involved in steroid hormone and cholesterol metabolism.

Cholest-4-ene-3,6-dione has been identified as a notable inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). researchgate.netfrontiersin.orgnih.gov This enzyme, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), plays a critical role in the synthesis of potent androgens and estrogens. frontiersin.org Studies have demonstrated that cholest-4-ene-3,6-dione acts as an antagonist for AKR1C3, with one investigation reporting an IC₅₀ value of 30 µM. researchgate.netfrontiersin.org Molecular docking simulations suggest that it occupies the enzyme's binding site with an orientation similar to that of the known inhibitor indomethacin. researchgate.netfrontiersin.org Due to this inhibitory potential, the compound is considered a molecular scaffold for the development of more potent and selective AKR1C3 inhibitors. frontiersin.org

Table 1: Inhibitory Action on AKR1C3

| Compound | Target Enzyme | Reported Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cholest-4-ene-3,6-dione | AKR1C3 | Antagonistic inhibition | 30 µM | researchgate.netfrontiersin.org |

By inhibiting AKR1C3, this compound directly influences steroid hormone conversion pathways. researchgate.netfrontiersin.org The AKR1C3 enzyme is responsible for catalyzing the reduction of the weak estrogen, estrone, into the highly potent 17-β estradiol. frontiersin.orgnih.gov Research conducted in MCF-7 breast cancer cells confirmed that cholest-4-ene-3,6-dione arrested this specific enzymatic conversion, thereby reducing the local synthesis of potent estrogens. researchgate.net This mechanism highlights the compound's role in modulating the intracrine formation of active steroid hormones, which can affect estrogen receptor signaling. frontiersin.orgportico.org

This compound and its derivatives can interact with enzymes involved in the broader scope of cholesterol metabolism. ontosight.ai For instance, this compound can be produced from cholesterol via the action of cholesterol oxidase, indicating a direct substrate-enzyme interaction. ijarbs.com Furthermore, studies have reported that cholest-4-ene-3,6-dione can inhibit the activity of pancreatic lipase (B570770) and the oxidation of low-density lipoprotein (LDL). nih.gov The inhibition of LDL oxidation is particularly relevant to cholesterol's metabolic fate and its role in pathological processes.

Table 2: Summary of Enzymatic Interactions

| Compound | Interacting Enzyme | Nature of Interaction | Biological Pathway | Reference |

|---|---|---|---|---|

| This compound | Cholesterol Oxidase | Product of enzymatic action | Cholesterol Catabolism | ijarbs.com |

| Cholest-4-ene-3,6-dione | Pancreatic Lipase | Inhibition | Lipid Digestion | nih.gov |

| Cholest-4-ene-3,6-dione | Low-Density Lipoprotein (LDL) | Inhibition of oxidation | Cholesterol Transport/Metabolism | nih.gov |

Neurobiological Activity and Mechanisms

The neurobiological activities of this compound and its related oxysterols have become a subject of significant scientific inquiry, particularly concerning their potential to protect neurons from various forms of damage. Research has focused on understanding the molecular pathways through which these compounds exert their effects, with investigations centered on their influence on oxidative stress, apoptosis, and specific receptor systems within the central nervous system.

Neuroprotective Effects against Oxidative Stress and Apoptosis

This compound and its analogs have demonstrated notable neuroprotective properties in various experimental models. ijarbs.comresearchgate.netnih.gov These effects are largely attributed to their ability to counteract cellular damage induced by oxidative stress and to modulate the programmed cell death pathway known as apoptosis. ijarbs.comresearchgate.net Studies utilizing different neuronal damage models, such as glutamate-induced oxidative stress in hippocampal neurons and potassium deprivation-induced apoptosis in cerebellar granule neurons, have shown that compounds like cholest-4-ene-3,6-dione can mitigate neuronal injury. ijarbs.comnih.gov

A key mechanism underlying the neuroprotective capacity of cholestane derivatives is the reduction of harmful reactive molecules. Specifically, cholest-4-ene-3,6-dione has been shown to decrease the intercellular production of both reactive oxygen species (ROS) and nitric oxide (NO) in HT-22 cells, a model for glutamate-induced oxidative stress. nih.govnih.gov In one study, glutamate (B1630785) exposure led to a 2.87-fold increase in intracellular ROS levels, whereas treatment with cholest-4-ene-3,6-dione significantly reduced this to a 1.42-fold increase. nih.gov This anti-ROS and anti-reactive nitrogen species (RNS) effect is a cornerstone of its neuroprotective action, as excessive levels of these molecules are known to cause significant cellular damage, particularly in the context of ischemic events like stroke. nih.govnih.gov The accumulation of ROS and NO contributes to vascular dysfunction and tissue injury, which are hallmarks of various neuropathological conditions. mdpi.com

Table 1: Effect of Cholest-4-ene-3,6-dione on Intracellular ROS Levels

| Treatment Group | Fold Increase in ROS (Mean ± SD) |

| Control | 1.00 (Baseline) |

| Glutamate | 2.87 ± 0.19 |

| Cholest-4-ene-3,6-dione + Glutamate | 1.42 ± 0.16 |

| Methylene Blue (Positive Control) + Glutamate | 1.10 ± 0.04 |

Data derived from studies on glutamate-induced HT-22 cell injury. nih.gov

The mitochondrion is central to cell life and death, and its health is often assessed by measuring the mitochondrial membrane potential (MMP). A decrease in MMP is a common feature in the early stages of apoptosis. Related oxysterols, such as cholestane-3β,5α,6β-triol, have been observed to induce a decrease in MMP. nih.gov This depolarization of the mitochondrial membrane is associated with an increase in cytosolic Ca2+ concentration, which can trigger downstream apoptotic events. nih.gov The assessment of MMP is typically conducted using cationic probes like JC-1, which fluoresces differently in healthy, polarized mitochondria versus unhealthy, depolarized ones. plos.org While direct studies on this compound's effect on MMP are limited, the actions of related compounds suggest that modulation of mitochondrial function is a plausible mechanism for its biological activities. nih.gov

Apoptosis, or programmed cell death, is executed through a cascade of enzymes known as caspases. This process can be initiated via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. thermofisher.comresearchgate.net The extrinsic pathway is often triggered by ligands like TNF-α, leading to the activation of initiator caspase-8. thermofisher.comresearchgate.net The intrinsic pathway involves the release of cytochrome c from mitochondria, which forms a complex called the apoptosome, activating initiator caspase-9. researchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell. thermofisher.com

Studies on related oxysterols, like cholestane-3β,5α,6β-triol, show they can induce apoptosis through the activation of caspases, including caspase-3, -7, -8, and/or -9. nih.gov The activation of caspase-3 is a critical convergence point for both apoptotic pathways. mdpi.com Caspase-6 is another member of the caspase family that has been identified as a regulator of apoptosis and immune responses. nih.gov The ability of cholestane derivatives to reduce apoptosis in neuronal injury models suggests an interaction with these critical caspase signaling pathways. ijarbs.com

Proposed Mechanisms of Neuroprotection (e.g., PAF Receptor Agonism)

Beyond direct antioxidant effects, recent research has uncovered other potential mechanisms for the neuroprotective actions of cholestane derivatives. Lipidomics and molecular docking studies on cholest-4-ene-3,6-dione suggest that its neuroprotective effects may be mediated by increasing the production of a platelet-activating factor (PAF) analog, specifically 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine. nih.govnih.govresearchgate.net This molecule is proposed to act as an agonist for the PAF receptor. nih.govresearchgate.net By interacting with this receptor, cholest-4-ene-3,6-dione could trigger signaling cascades that ultimately protect the neuron from ischemic damage. nih.gov This finding points to a novel mechanism involving the regulation of specific lipid mediators in the brain. nih.gov

Negative Modulation of NMDA Receptors by Related Oxysterols

Overstimulation of the N-methyl-D-aspartate (NMDA) type glutamate receptors is a well-established cause of neuronal death in various disorders, including cerebral ischemia. jneurosci.org Certain oxysterols have been identified as modulators of these critical receptors. Notably, cholestane-3β-5α-6β-triol, a major metabolite of cholesterol, acts as a negative modulator of NMDA receptors. jneurosci.orgmdpi.comjneuropsychiatry.org

This inhibitory action has been demonstrated to protect neurons against glutamate-induced neurotoxicity in vitro. jneurosci.orgmdpi.com Studies have shown that physiological concentrations of cholestane-3β-5α-6β-triol can reduce the influx of calcium ions (Ca2+) through NMDA receptor channels, a key event in excitotoxic cell death. jneurosci.org In contrast, another brain oxysterol, 24(S)-hydroxycholesterol, is a positive allosteric modulator of NMDA receptors, highlighting the complex and sometimes opposing roles of different cholesterol derivatives in the brain. jneuropsychiatry.orgjneurosci.org The negative modulation of NMDA receptors by oxysterols like cholestane-3β-5α-6β-triol represents a significant endogenous mechanism for protecting the central nervous system from ischemic insults. jneurosci.org

Antiproliferative and Cytotoxic Mechanisms

The steroidal compound this compound has been the subject of research regarding its potential as an anticancer agent due to its observed antiproliferative and cytotoxic effects on various cancer cell lines. mdpi.comd-nb.info The mechanisms underlying these activities primarily involve the induction of programmed cell death and the disruption of the normal cell cycle.

Induction of Programmed Cell Death (Apoptosis)

This compound and its derivatives have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. silae.it This process is a crucial target for cancer therapy as it leads to the safe and effective removal of malignant cells. For instance, a derivative of cholestane, 16β-hydroxy-5α-cholestane-3,6-dione, isolated from the red alga Jania rubens, exhibited cytotoxic activity associated with the induction of apoptosis. silae.itresearchgate.net Studies on similar steroidal compounds have shown that apoptosis induction can be mediated through the activation of key effector proteins like caspases. For example, treatment of HeLa cells with certain steroidal oximes led to the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. mdpi.com This activation is often linked to the release of cytochrome C from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. tandfonline.com

Cell Cycle Arrest (e.g., Sub-G1 Phase)

In addition to inducing apoptosis, this compound and related compounds can exert their antiproliferative effects by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By interrupting this cycle, these compounds can prevent the proliferation of cancer cells. Research on diosgenin, a precursor for the synthesis of various steroids, has shown it can block cell cycle progression at the G2/M phase in human leukemia K562 cells. silae.it Analysis of the cell cycle distribution often reveals an increase in the sub-G1 phase population, which is indicative of apoptotic cells with fragmented DNA. This suggests a direct link between cell cycle arrest and the induction of apoptosis by these steroidal compounds.

Antimicrobial Properties and Biofilm Inhibition

Recent studies have highlighted the potential of this compound as an antimicrobial agent. A study investigating metabolites from the red alga Acanthophora spicifera identified 5α-cholestane-3,6-dione as one of the active compounds. researchgate.net This compound, along with others isolated from the alga, displayed antimicrobial effects against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

The antimicrobial mechanism may involve the inhibition of bacterial cell wall synthesis, as suggested by molecular docking studies that showed a binding affinity of related compounds to proteins involved in this process. researchgate.net

Furthermore, the inhibition of biofilm formation is a significant aspect of its antimicrobial properties. researchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of compounds like cholest-4-ene-3,6-dione, a related steroid, to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus suggests a promising avenue for combating persistent bacterial infections. researchgate.netresearchgate.net

**Table 1: Antimicrobial Activity of 5α-cholestane-3,6-dione and Related Compounds from *Acanthophora spicifera***

| Compound | Target Bacteria | Inhibition Zone (mm) | Biofilm Inhibition |

|---|---|---|---|

| 5α-cholestane-3,6-dione | Gram-positive & Gram-negative | 6.5 ± 0.2 to 15.3 ± 0.60 researchgate.net | Not specified |

| Cholest-4-ene-3,6-dione | P. aeruginosa & S. aureus | Not specified | Inhibited researchgate.net |

| 8-hydroxyquercetagetin | P. aeruginosa & S. aureus | 7.0 ± 0.4 to 17.2 ± 0.12 researchgate.net | Inhibited researchgate.net |

Role in Plant Hormone Biosynthesis (e.g., Brassinosteroid Pathway Intermediates)

This compound derivatives play a role as intermediates in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate various aspects of plant growth and development. scielo.br The brassinosteroid biosynthetic pathway involves a series of oxidation reactions starting from campesterol. mpg.de

Within this pathway, compounds with a this compound skeleton are formed. For example, 3-dehydroteasterone (B1255623), which has a 24-methyl-5α-cholestan-3,6-dione structure, is considered an intermediate in the conversion of teasterone (B1253636) to typhasterol (B1251266) in wheat. tandfonline.com This conversion is a key step in the late C-6 oxidation pathway of brassinosteroid biosynthesis. mpg.de The identification of such intermediates helps to elucidate the complex network of reactions that lead to the production of active brassinosteroids like brassinolide. umk.pl

The study of these intermediates is crucial for understanding the regulation of plant growth and development, as brassinosteroids are involved in processes such as cell elongation, division, and responses to environmental stress. researchgate.net

Metabolic Pathways and Biosynthetic Intermediates Involving Cholestane 3,6 Dione

Endogenous Metabolic Transformations

The transformation of cholesterol and other sterols can lead to the formation of cholestane-3,6-dione through specific oxidative processes, highlighting its role as a key metabolic intermediate.

The generation of this compound often involves microbial biotransformation of cholesterol. Specific bacterial strains are capable of oxidizing cholesterol at multiple positions on its steroid nucleus. For instance, microorganisms such as Pseudomonas and Burkholderia cepacia can transform cholesterol into cholest-4-ene-3,6-dione (B1194378). ijarbs.comresearchgate.net This process typically involves the oxidation of the 3β-hydroxyl group to a ketone and subsequent oxidation at the C-6 position. tandfonline.com

The enzymatic pathway can be complex. Cholesterol oxidase, an enzyme produced by bacteria like Pseudomonas sp., catalyzes the initial oxidation of cholesterol. ijarbs.combibliomed.org The process begins with the oxidation of cholesterol to cholest-5-en-3-one. This is followed by isomerization of the double bond from Δ5 to Δ4 and an oxidation at the C-6 position, leading to an unstable intermediate, 6β-hydroperoxycholest-4-en-3-one, which then converts to cholest-4-ene-3,6-dione. ijarbs.com Some studies have shown that Pseudomonas sp. strain ST-200 can produce cholest-4-ene-3,6-dione as a major product from cholesterol. researchgate.nettandfonline.com

This compound is a key intermediate in the microbial degradation and modification of cholesterol. The biotransformation of cholesterol by certain microbes does not always lead to the complete breakdown of the steroid structure but rather to the production of valuable steroid intermediates. ijarbs.com Specific strains of Burkholderia cepacia, for example, perform oxidation and isomerization on the A and B rings of the sterol nucleus to yield cholest-4-ene-3,6-dione without degrading the C-17 side chain. ijarbs.com This compound is recognized as a significant precursor for the synthesis of various pharmaceutical steroids. ijarbs.com

The process highlights the metabolic versatility of microorganisms in modifying complex molecules like cholesterol. The production of cholest-4-ene-3,6-dione represents a crucial branch in the broader metabolic map of cholesterol, diverting it from complete degradation towards the synthesis of other functionalized steroids. ijarbs.compsu.ac.th

Biosynthesis in Diverse Biological Systems

Beyond microbial metabolism, derivatives of this compound are integral to biosynthetic pathways in other organisms, most notably in plants for the production of brassinosteroids.

In the biosynthesis of brassinosteroids, a class of plant steroid hormones, a derivative of this compound acts as a critical intermediate. Specifically, the conversion of teasterone (B1253636) to typhasterol (B1251266) proceeds through an intermediate named 3-dehydroteasterone (B1255623). tandfonline.comoup.com This compound is chemically identified as (22R,23R,24S)-22,23-dihydroxy-24-methyl-5α-cholestan-3,6-dione. tandfonline.comoup.com

This two-step enzymatic reaction was confirmed in plants such as wheat (Triticum aestivum), where 3-dehydroteasterone was identified alongside teasterone and typhasterol. tandfonline.comoup.com The pathway is also active in cell cultures of Catharanthus roseus and Phaseolus vulgaris. umk.plscielo.br This intermediacy demonstrates that a 3,6-diketo cholestane (B1235564) structure is fundamental to the late C-6 oxidation pathway of brassinosteroid biosynthesis in various plant species. scielo.brscielo.br

| Plant Species | Pathway Step | Intermediate Compound | Finding |

|---|---|---|---|

| Wheat (Triticum aestivum) | Teasterone → Typhasterol | 3-Dehydroteasterone | Identified as a naturally occurring intermediate in wheat grains. tandfonline.comoup.com |

| Periwinkle (Catharanthus roseus) | Teasterone → Typhasterol | 3-Dehydroteasterone | Confirmed as an intermediate in cultured cells. umk.pl |

| Common Bean (Phaseolus vulgaris) | Teasterone → Typhasterol | 3-Dehydroteasterone | Enzymatic conversion confirmed in vitro, establishing a two-step reaction. scielo.br |

Sterol metabolism is a fundamental process in eukaryotes. In plants, the biosynthesis of major phytosterols (B1254722) like campesterol, β-sitosterol, and stigmasterol (B192456) begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol. biorxiv.orgnih.gov In animals, the precursor is typically lanosterol, which is then converted to cholesterol. nih.gov These pathways involve a complex series of enzymatic reactions including demethylations, isomerizations, and reductions. biorxiv.org

Steroids, including metabolic intermediates, can undergo conjugation, a process where they are linked to other molecules such as sugars (glycosylation) or fatty acids. scielo.br This modification can alter their solubility, transport, and biological activity. While specific conjugation of this compound is not extensively documented in the provided context, it falls within the general principles of steroid metabolism where such modifications are common for regulating hormone activity and storage. scielo.brscielo.br

Interconversion and Derivatives within Steroid Families

This compound is part of a larger family of steroids and can be interconverted or serve as a precursor to other derivatives. It has been isolated from natural sources, such as the marine red alga Acantophora spicifera and the marine sponge Geodia cydonium. ijarbs.comresearchgate.netrsc.org

Its structure can be further modified to create other bioactive oxysterols. For example, 16β-hydroxy-5α-cholestane-3,6-dione is a cytotoxic oxysterol isolated from the red alga Jania rubens, which demonstrates that additional functional groups can be added to the this compound framework. researchgate.netnih.gov The synthesis of such derivatives often uses related steroidal precursors, highlighting the chemical versatility of the cholestane skeleton. researchgate.netnih.gov Furthermore, this compound and its derivatives are found alongside other steroid families, such as pregnane (B1235032) steroids, in marine organisms. researchgate.net

Relationship with Stigmastane (B1239390) and Sitosterol (B1666911) Derivatives

This compound is intrinsically linked to the metabolic pathways of stigmastane and sitosterol derivatives, primarily through shared structural backbones and biosynthetic origins. Stigmastanes are a class of sterol lipids that are structurally defined by a cholestane skeleton featuring an ethyl group at the C-24 position. nih.govhmdb.cahmdb.cahmdb.ca This fundamental structural similarity underscores their close biosynthetic relationship.

The evolutionary development of sterol biosynthesis highlights the transition from C27 sterols, such as cholesterol (based on a cholestane core), to C29 sterols like those in the stigmastane family. researchgate.netoup.com This biochemical evolution, a significant event in the rise of green algae, points to the foundational role of the cholestane structure in the synthesis of more complex phytosterols. researchgate.net

In the realm of plant biochemistry, β-sitosterol, a prominent phytosterol with a stigmastane structure, is a key precursor in the formation of various steroid derivatives. mdpi.comnih.gov Research conducted on the hairy roots of Taxus × media has demonstrated that metabolic pathways can convert sitosterol and stigmasterol into several steroid ketones. mdpi.comnih.gov Among the identified metabolites is stigmastane-3,6-dione (B1223221), a direct analogue of this compound, which can be derived from both sitosterol and stigmasterol. mdpi.comnih.gov This indicates that the enzymatic machinery in plants is capable of modifying the stigmastane skeleton at the C-3 and C-6 positions to produce dione (B5365651) structures.

Furthermore, studies on the metabolism of 7α-hydroxy-β-sitosterol in rat liver have shown its conversion into a series of C29 metabolites that are analogous to the metabolites of 7α-hydroxycholesterol. nih.gov These products, such as 24α-ethyl-7α-hydroxy-4-cholesten-3-one and 24α-ethyl-5β-cholestane-3α,7α-diol, retain the cholestane core while being modified at other positions, illustrating the metabolic processing of sitosterol derivatives through pathways that parallel cholesterol metabolism. nih.gov

The presence of (5α)-stigmastane-3,6-dione has been identified in the rhizosphere soils of Panax notoginseng, where its levels were significantly different in cultivated versus uncultivated soils, suggesting its role in the plant's interaction with its environment. rsc.org Similarly, stigmastane-3,6-dione has been identified as a lipophilic component in sugarcane bagasse and straw. csic.es The formation of these stigmastane-based diones from major plant sterols like sitosterol points to oxidative metabolic pathways that are analogous to those that would form this compound from cholesterol.

The following table summarizes the key compounds discussed and their relationship:

| Compound Name | Core Skeleton | Significance |

| This compound | Cholestane | A C27 steroidal dione. |

| Stigmastane-3,6-dione | Stigmastane | A C29 steroidal dione, an analogue of this compound. nih.govrsc.orgcsic.es |

| β-Sitosterol | Stigmastane | A major C29 plant sterol and a precursor to stigmastane-3,6-dione. hmdb.camdpi.comnih.gov |

| Stigmasterol | Stigmastane | A C29 plant sterol that can also be a precursor to stigmastane-3,6-dione. mdpi.comnih.gov |

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the complex three-dimensional structure of cholestane-3,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for delineating the carbon skeleton and the chemical environment of protons within the this compound molecule.

¹H NMR: The ¹H NMR spectrum of 5α-cholestane-3,6-dione reveals characteristic signals for its various protons. nio.res.in In one study, the spectrum displayed signals at δ 0.64 (3H) and δ 0.9 (3H) for the two tertiary methyl groups (H-18 and H-19). nio.res.in A signal at δ 0.79 was attributed to the secondary methyl group at C-21, and a signal for six protons at δ 0.85 was assigned to the isopropyl group in the side chain. nio.res.in Another analysis reported ¹H-NMR data for this compound with signals including a broad singlet at 2.59 ppm (1H, H-4), and multiplets at 2.40 ppm (1H, H-7), 2.37 - 2.34 ppm (1H, H-7), 2.30 - 2.32 ppm (1H, H-2), and 2.05 - 2.10 ppm (1H, H-2). vjs.ac.vn The spectrum also showed a triplet at 2.00 ppm (1H, J = 12.0 Hz, H-4), a singlet at 0.96 ppm (3H, H-19), a doublet at 0.92 ppm (3H, J = 6.5 Hz, H-21), and doublets at 0.87 ppm (3H, J = 6.5 Hz, H-26) and 0.86 ppm (3H, J = 6.5 Hz, H-27), with the H-18 singlet appearing at 0.69 ppm. vjs.ac.vn

A comparison of ¹H and ¹³C NMR data for a related compound, cholest-4-en-3,6-dione, showed two carbonyl groups at δ 199.5 and 202.3 ppm. conicet.gov.ar The complete assignment of signals for such compounds is often achieved through a combination of DEPT, COSY, HSQC, and HMBC experiments. conicet.gov.ar

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound, most notably the carbonyl groups.

The IR spectrum of 5α-cholestane-3,6-dione shows a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. nio.res.in In another study, the IR spectrum of cholestan-3-one, a related compound, showed a carbonyl band at 1710 cm⁻¹. cdnsciencepub.com The analysis of Foeniculum vulgare using FTIR has also aided in identifying the presence of various compounds, including those with ketonic functional groups. semanticscholar.org

The following table summarizes the characteristic IR absorption bands for the carbonyl group in this compound and related structures.

| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Source |

| 5α-Cholestane-3,6-dione | 1700 | nio.res.in |

| Cholestan-3-one | 1710 | cdnsciencepub.com |

| Cholest-4-en-3,6-dione | 1680 | conicet.gov.ar |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules like this compound. The sign and intensity of the Cotton effect in a CD spectrum are highly sensitive to the spatial arrangement of atoms.

CD spectroscopy can be used to determine the absolute configuration of stereogenic centers. psu.edu For instance, the stereochemistry at C-5 in 3,6-dioxosteroids can be established by analyzing their CD spectra. nih.gov The technique is particularly powerful when combined with other methods. For example, the absolute configuration of a C27 pentahydroxy bile alcohol was determined using CD spectroscopy in the presence of a europium shift reagent, which induced a split Cotton effect. nih.gov This approach allows for the determination of the stereochemistry of glycols. nih.gov While direct CD data for this compound is not extensively detailed in the provided results, the principles of CD spectroscopy are broadly applicable to assigning its stereochemistry. psu.edunih.gov

Nuclear Overhauser Effect Difference (NOED) Experiments

Nuclear Overhauser Effect Difference (NOED) experiments are a specialized NMR technique used to determine the spatial proximity of protons in a molecule. This information is invaluable for confirming stereochemical assignments and elucidating the three-dimensional structure.

While specific NOED data for this compound was not found in the search results, the technique has been successfully applied to characterize related fluorinated and deuterated analogs of oxygenated cholesterol derivatives. colab.ws These studies demonstrate the utility of NOED in establishing the stereochemistry of complex steroids. For other related steroids, NOED has been used to study side-chain conformations. researchgate.net

Mass Spectrometry (MS) for Identification and Profiling

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of this compound in complex mixtures.

The mass spectrum of 5α-cholestane-3,6-dione exhibits a molecular ion peak [M]⁺ at m/z 400, corresponding to the molecular formula C₂₇H₄₄O₂. nio.res.in This confirms the saturated nature of the compound. nio.res.in Prominent fragment ions are observed at m/z 385 (loss of a methyl group), 371, 287 (loss of the side chain), 260, 246 (ring D cleavage), and 244. nio.res.innih.gov The presence of a significant peak at m/z 371 [M-29]⁺ is indicative of the 5α stereochemistry. nio.res.in

The GC-MS analysis of a dichloromethane (B109758) extract of Ornithogalum cuspidatum bulbs identified this compound. acgpubs.orgresearchgate.net In another study, GC-MS was used to identify various phytocompounds, demonstrating its broad applicability in natural product analysis. ijper.org

The table below presents the key mass spectral data for this compound.

| Ion | m/z | Relative Intensity | Fragmentation | Source |

| [M]⁺ | 400 | 99.99% | Molecular Ion | nio.res.innih.gov |

| [M-CH₃]⁺ | 385 | - | Loss of a methyl group | nio.res.in |

| [M-29]⁺ | 371 | Prominent | Indicative of 5α-stereochemistry | nio.res.in |

| [M-side chain]⁺ | 287 | Prominent | Loss of the C₁₇ side chain | nio.res.in |

| 244 | 65.20% | Ring D cleavage | nio.res.innih.gov | |

| 245 | 37.70% | nih.gov | ||

| 384 | 37.70% | nih.gov | ||

| 124 | 47.80% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS, cap-LC-MSⁿ)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of steroidal compounds like this compound. ijarbs.com This technique separates compounds based on their chromatographic properties before they are introduced into the mass spectrometer for detection and identification. ijarbs.com In the analysis of complex biological samples, pre-column oxidation can be employed to convert cholesterol and its derivatives to cholest-4-en-3,6-dione, which exhibits enhanced ionization efficiency and is readily detectable by LC-MS/MS. researchgate.net

Capillary LC-MS (cap-LC-MSⁿ) offers high sensitivity and specificity for the analysis of oxysterols, which are oxygenated derivatives of cholesterol. ucl.ac.uk A methodology involving extraction, separation from cholesterol, oxidation of 3β-hydroxysterols to 3-ketones, and derivatization has been developed for the detailed characterization of these compounds. ucl.ac.uk This approach allows for the identification of sterols in tissues and cells by comparing their retention times and mass spectra with those of authentic standards. ucl.ac.uk Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of steroids. researchgate.netnih.gov

A study focusing on the neuroprotective effects of cholest-4-ene-3,6-dione (B1194378) utilized UPLC‒MS/MS with an electrospray ionization source for nontargeted lipidomics profiling. nih.gov

Direct Temperature-Resolved Mass Spectrometry (DTMS) and Tandem Mass Spectrometry (DTMSMS)

Direct temperature-resolved mass spectrometry (DTMS) is a rapid method for analyzing the chemical composition of complex organic materials, such as the lipid fraction of paint tempera. amolf.nl This technique has been used to study the oxidation products of cholesterol in aged egg tempera paints. researchgate.net By monitoring specific mass-to-charge ratios (m/z), researchers can track the appearance of cholesterol and its oxidation products. researchgate.net

Tandem mass spectrometry (DTMSMS) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. researchgate.net This has been instrumental in identifying cholesterol oxidation products like 5,6-epoxycholestan-3-ol and 3-hydroxycholest-5-en-7-one (B13399501) in light-aged egg binding medium. researchgate.net The fragmentation patterns observed in DTMSMS spectra are crucial for the positive identification of these compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS, -MSⁿ)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large and thermally labile molecules like steroids. In a study of metabolites from the red alga Jania rubens, ESI in positive mode coupled with time-of-flight mass spectrometry (LCMS-TOF) was used to detect a range of putative metabolites. researchgate.net This technique is also a key component in the cap-LC-MSⁿ methodology for oxysterol analysis, where ESI-MS, -MS², and -MS³ spectra are recorded to characterize the derivatized compounds. ucl.ac.uk The resulting multi-stage fragmentation data provides a high degree of confidence in the identification of specific sterols. ucl.ac.uk

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound from various sources, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of steroidal compounds. ontosight.aiencyclopedia.pub A reversed-phase HPLC method has been developed to separate a mixture of cholesterol and its oxidized derivatives, including 5α-cholestan-3,6-dione. dss.go.thresearchgate.net In one such method, a C18 column was used with a mobile phase of methanol (B129727) and acetonitrile (B52724), allowing for the separation of ten different oxidized cholesterol derivatives within 30 minutes. dss.go.thresearchgate.net The detection of these compounds can be achieved using a diode-array UV detector, with 5α-cholestan-3,6-dione showing maximal absorption at 205 nm. dss.go.thresearchgate.net

HPLC is also crucial in the analysis of steroids from complex mixtures like biocrudes, where it can resolve different classes of steroids and their individual components. oup.com For instance, a method using a Zorbax ODS column with a mobile phase of 4% isopropanol (B130326) in acetonitrile has been shown to effectively separate sterols, ketones, and diketones. oup.com Furthermore, HPLC is employed in the analysis of urinary 17-keto steroids after derivatization. acs.org

The conversion of cholesterol to cholest-4-en-3,6-dione via Jones oxidation allows for sensitive detection by HPLC with a UV detector at 250 nm. researchgate.net This method has been applied to the analysis of total and free cholesterol in biological samples. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and effective technique for the preliminary analysis and purification of this compound. ontosight.ai In the isolation of 5α-cholestane-3,6-dione from the red alga Acantophora spicifera, the purity of the isolated compound was confirmed by co-TLC with a synthetic sample. nio.res.in The compound's presence on the TLC plate was visualized using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP), which gives a golden yellow color with ketones. nio.res.in

TLC has also been used to monitor the progress of chemical reactions involving steroids. For example, in the synthesis of this compound, TLC analysis was used to monitor the conversion of intermediates. vjs.ac.vn In another study, TLC was used to show the absence of starting material and the presence of a single, more polar product in a reaction involving 5α-cholestane-3,6-dione derivatives. cdnsciencepub.com Furthermore, TLC has been employed in the analysis of cholesterol conversion products by Pseudomonas sp. ST-200, using a mobile phase of n-hexane-diethyl ether to separate different steroids. tandfonline.com

Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural information for molecules like this compound.

The crystal structure of 5α-cholestane-3,6-dione has been determined, revealing that it crystallizes in the monoclinic space group P2₁ with two molecules in the unit cell. srce.hr The precise cell parameters are a = 1.9695(3) nm, b = 0.7593(3) nm, c = 0.8176(6) nm, and β = 92.78(3)°. srce.hr

A related compound, cholest-4-ene-3,6-dione, also crystallizes in the monoclinic space group P2₁ with similar unit cell parameters: a = 10.503(4) Å, b = 8.059(1) Å, c = 14.649(1) Å, and β = 105.4(2)°. researchgate.net In the crystal structure of cholest-4-ene-3,6-dione, the A ring of the steroid nucleus adopts a sofa conformation, while rings B and C are in a chair conformation, and the five-membered D ring is in a half-chair conformation. researchgate.net The molecules in the crystal lattice are linked by C-H···O hydrogen bonds. researchgate.net

Computational and Systems Biology Approaches in the Study of this compound

Advanced computational and systems biology methodologies are increasingly pivotal in elucidating the complex biological roles of sterol metabolites like this compound. These approaches, ranging from molecular modeling to large-scale metabolic analysis, provide deep insights into its interactions, metabolic fate, and biosynthetic origins.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential protein targets for this compound and understanding the structural basis of its biological activity.

Research has employed molecular docking to explore the neuroprotective mechanisms of a related compound, cholest-4-ene-3,6-dione. These in silico studies investigated its interaction with the human platelet-activating factor (PAF) receptor. The simulations revealed that cholest-4-ene-3,6-dione may exert its effects by influencing the production of PAF receptor agonists, suggesting a potential therapeutic role in conditions like ischemic stroke. nih.govnih.gov

In a broader context of steroid-protein interactions, the binding of a cholestane (B1235564) derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, to Human Serum Albumin (HSA) has been extensively studied. mdpi.com While not this compound itself, this analysis provides a model for how cholestane-class steroids interact with transport proteins. Spectroscopic methods combined with molecular docking determined a strong binding affinity, with a binding constant (K) of 3.18 × 10⁴ M⁻¹. The interaction was found to be spontaneous, driven by hydrophobic forces and hydrogen bonding, primarily within the Sudlow's site I of HSA. mdpi.com Such studies are crucial for understanding the pharmacokinetics and distribution of steroidal compounds in the body.

Further illustrating the utility of this approach, docking studies on other similar steroidal ketones, such as Spirostane-3,6-dione, have been conducted to screen for potential antiviral properties by assessing their binding affinity to targets like the SARS-CoV-2 main protease. opencovidjournal.com

Table 1: Molecular Docking and Binding Affinity Data for Cholestane Derivatives

| Compound | Receptor/Protein | Method | Key Findings | Reference |

|---|---|---|---|---|

| Cholest-4-ene-3,6-dione | Platelet-Activating Factor (PAF) Receptor | Molecular Docking | May exert neuroprotective effects by increasing production of a PAF receptor agonist. | nih.govnih.gov |

| 3β,6β-Diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | Molecular Docking & Spectroscopic Analysis | Strong binding affinity (K = 3.18 × 10⁴ M⁻¹); interacts via hydrophobic forces and H-bonds. | mdpi.com |

| Spirostane-3,6-dione | SARS-CoV-2 Main Protease | Molecular Docking | Investigated for potential antiviral activity based on binding scores. | opencovidjournal.com |

Lipidomics for Metabolic Pathway Analysis

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. This systems-level approach is essential for mapping the metabolic context of this compound, identifying its precursors, and tracking its downstream metabolites. By providing a global snapshot of the lipidome, this technique can reveal how the presence of this compound influences broader metabolic pathways. imrpress.comhmdb.cacreative-proteomics.com

A significant application of lipidomics was demonstrated in a study on the neuroprotective effects of cholest-4-ene-3,6-dione in an ischemic stroke model. nih.gov Researchers used lipidomics to analyze changes in the cellular lipid profile of neuronal cells upon treatment with the compound. The analysis revealed that the neuroprotective mechanism involved the regulation of specific lipids, notably an increase in the production of 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine, an analog of the platelet-activating factor (PAF). nih.govnih.gov This finding directly linked the presence of the dione (B5365651) to a specific metabolic output with functional consequences.

Furthermore, metabolomic studies utilizing gas chromatography-mass spectrometry (GC-MS) have successfully identified Cholestane-4-ene-3,6-dione in biological tissues like adipose tissue, distinguishing it from other metabolites in complex mixtures. rsc.org While some analyses of the embryonic central nervous system have noted that there is no known enzymatic pathway for the formation of the 3,6-dione, its presence in various biological samples points to its role as a metabolite, likely from cholesterol autoxidation. nih.govucl.ac.uk Lipidomics provides the tools to investigate these non-enzymatic pathways and their physiological relevance.

Table 2: Lipidomics Findings Related to this compound and its Analogs

| Analytical Approach | Biological Model/Sample | Key Findings | Implication for Pathway Analysis | Reference |

|---|---|---|---|---|

| Lipidomics | HT-22 Neuronal Cells (Ischemic Stroke Model) | Cholest-4-ene-3,6-dione treatment increased levels of a PAF analog. | Links the compound to the modulation of specific lipid signaling pathways. | nih.govnih.gov |

| GC-MS Metabolomics | Mouse Adipose Tissue | Identified Cholest-4-ene-3,6-dione as a differential metabolite in response to toxin exposure. | Demonstrates the compound's involvement in metabolic responses to external stimuli. | rsc.org |

| Targeted Lipidomic Analysis | Embryonic Central Nervous System | Identified numerous oxysterols but noted no known enzymatic pathway for 3,6-dione formation. | Suggests autoxidation as a primary formation route for this compound. | nih.gov |

Biosynthetic Labeling Studies (e.g., using isotopes)

Biosynthetic labeling with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing labeled precursors, researchers can follow the incorporation of the isotope into downstream metabolites, thereby delineating biosynthetic and metabolic pathways with high precision. acs.orgpsu.edu

This methodology has been directly applied to study the metabolism of this compound. In one key study, deuterium-labeled steroid 3,6-diols were synthesized specifically to be used as precursors for investigating the biosynthesis of marine polar steroids. researchgate.netscilit.com The synthesis started from cholest-4-ene-3,6-dione, which was reduced using sodium borodeuteride (NaBD₄) and deuterium water to produce various deuterated cholestane-3,6-diols. These labeled products serve as ideal tracers to track how organisms modify the cholestane skeleton to produce more complex steroids. researchgate.netscilit.com

Another study highlights the use of a deuterated this compound intermediate in the synthesis of labeled cholesteryl esters. researchgate.netnih.gov Specifically, (2β-²H)-3,6-dione was synthesized and subsequently reduced with NaBD₄ to introduce further deuterium atoms into the steroid ring. The resulting labeled cholesterol was then esterified. This multi-step labeling process demonstrates how specific atoms in the cholestane backbone can be tagged to follow their transformation through complex metabolic networks. researchgate.netnih.gov These isotopic labeling experiments are foundational for confirming metabolic pathways and understanding the precise chemical transformations that compounds like this compound undergo in vivo.

Table 3: Application of Biosynthetic Labeling to Study this compound

| Labeled Compound Synthesized | Precursor/Intermediate | Isotope Used | Purpose of Study | Reference |

|---|---|---|---|---|

| Deuterium-labeled steroid 3,6-diols | Cholest-4-ene-3,6-dione | Deuterium (²H) | To serve as biosynthetic precursors for studying marine polar steroid synthesis. | researchgate.netscilit.com |

| (2β,3α,6-²H₃)cholesteryl esters | (2β-²H)-Cholestane-3,6-dione | Deuterium (²H) | To create internal standards for mass spectrometry and trace cholesterol metabolism. | researchgate.netnih.gov |

Future Research Directions and Translational Potential in Chemical Biology

Elucidation of Novel Biosynthetic and Metabolic Pathways

The precise origins and metabolic fate of cholestane-3,6-dione in biological systems are not well-defined. While the general biosynthesis of cholesterol from precursors like squalene (B77637) is understood, the specific enzymatic or non-enzymatic reactions that lead to the formation of this compound are yet to be fully elucidated. wikipedia.orgacs.org

Future research should focus on:

Identifying Precursors and Intermediates: Studies on related compounds suggest that this compound could be a metabolite of cholesterol or other sterols. nih.govnih.gov For example, cholesta-4,6-dien-3-one (B116434) has been identified as a precursor in cholestanol (B8816890) metabolism. nih.gov Research is needed to investigate whether similar pathways, potentially involving intermediates like cholest-4-en-3-one or various hydroxylated cholestane (B1235564) derivatives, lead to this compound. researchgate.net

Enzyme Discovery and Characterization: The enzymatic machinery responsible for the oxidation of the cholestane skeleton at the C-3 and C-6 positions needs to be identified. This will likely involve cytochrome P450 enzymes or other steroid hydroxylases, which are known to be involved in oxysterol formation. nih.gov

Metabolic Stability and Degradation: Understanding how this compound is metabolized and cleared from cells and tissues is crucial. Investigating its conversion to other steroids or its breakdown products will provide a more complete picture of its physiological role and potential for accumulation in disease states.

Identification and Validation of Undiscovered Biological Targets

Preliminary studies on analogues of this compound suggest a range of biological activities, hinting at multiple potential molecular targets. For instance, 16β-hydroxy-5α-cholestane-3,6-dione, isolated from the red alga Jania rubens, exhibits cytotoxic activity against KB cells, suggesting it may interfere with cell proliferation pathways. researchgate.net Another analogue, cholest-4-ene-3,6-dione (B1194378), has been identified as a neuroprotectant in models of ischemic stroke, potentially by modulating the platelet-activating factor (PAF) receptor and reducing reactive oxygen species (ROS). nih.gov

Key areas for future investigation include:

Target Deconvolution: Utilizing affinity chromatography, proteomics, and other chemical biology techniques to pull down binding partners of this compound from cell lysates.

Receptor Modulation: Investigating its interaction with nuclear receptors like Liver X Receptors (LXRs), which are known targets for other oxysterols and play key roles in lipid metabolism and inflammation. creative-proteomics.comwikipedia.org

Enzyme Inhibition/Activation: Screening this compound against panels of enzymes involved in steroidogenesis and cell signaling, such as 11β-hydroxysteroid-dehydrogenase of type 2 (11β-HSD2), which is inhibited by analogues like cholestane-5α,6β-diol-3β-sulfonate. nih.gov

Development of Innovative Synthetic Methodologies for Analogues

The ability to synthesize a variety of this compound analogues is essential for probing its biological functions and developing potential therapeutics. Current synthetic strategies for related compounds provide a strong foundation. For example, the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione has been achieved in six steps from diosgenin. researchgate.net Other methods involve the oxidation of steroidal 3-chloro-3,5-dienes with chromic acid to yield 4-ene-3,6-diones. researchgate.net

Future synthetic efforts should be directed towards:

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes, such as the microwave-assisted, solid-state synthesis used for 3β,6β-diacetoxy-5α-cholestan-5-ol, which offers higher yields and shorter reaction times. mdpi.com

Combinatorial Synthesis: Creating libraries of this compound analogues with diverse functional groups at various positions on the steroid nucleus. This will be critical for comprehensive structure-activity relationship studies.

Stereoselective Synthesis: Developing methods for the precise stereochemical control during synthesis, as the stereoisomerism of hydroxyl and other groups on the cholestane ring is known to be critical for biological activity. nih.gov The synthesis of the full set of eight cholestane-3,5,6-triol (B47416) stereoisomers serves as a template for such endeavors. nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Probes

A systematic exploration of the relationship between the chemical structure of this compound analogues and their biological activity is paramount. By comparing the activities of different derivatives, researchers can identify the key structural features required for target binding and functional effects.

Future SAR studies should aim to:

Identify Key Pharmacophores: Determine which functional groups and stereochemical configurations on the cholestane scaffold are essential for a specific biological effect, such as the cytotoxicity observed with 16β-hydroxy-5α-cholestane-3,6-dione or the neuroprotection seen with cholest-4-ene-3,6-dione. researchgate.netnih.gov

Modify Ring Structure and Side Chains: Synthesize and test analogues where the core ring structure is altered or where the side chain at C-17 is modified to understand their impact on activity.

Develop Selective Probes: Use the SAR data to design and synthesize highly potent and selective molecular probes that can be used to study specific biological targets with minimal off-target effects. Introducing heteroatoms like nitrogen, oxygen, or sulfur into the cholestane skeleton is one strategy to alter biological activity. mdpi.com

Integration with Systems Biology and Cheminformatics for Predictive Modeling

The complexity of steroid signaling and metabolism necessitates the use of computational and systems-level approaches. Cheminformatics and computational chemistry are already being used to streamline steroid synthesis and predict molecular behavior. karlcore.comamazonaws.com

The integration of these approaches for this compound research should include:

Molecular Docking and Simulation: Using computational models to predict the binding of this compound and its analogues to potential protein targets. nih.govarabjchem.org Such studies have been used to investigate the interaction of cholestane derivatives with proteins like human serum albumin and the PAF receptor. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of analogues with their biological activities to predict the potency of novel compounds before synthesis. researchgate.net

Lipidomics and Multi-Omics Analysis: Integrating data from lipidomics, genomics, and proteomics to build a comprehensive network model of how this compound influences cellular pathways. nih.govbusiness-standard.com This systems biology approach can help identify early disease biomarkers and population-specific risk factors related to oxysterol metabolism. business-standard.com

Q & A

Q. What are the established synthetic pathways for Cholestane-3,6-dione, and how can researchers optimize yield and purity?

this compound is synthesized via oxidation of steroidal diols. For example, cholest-4-ene-3β,6β-diol (160) reacts with N-bromosuccinimide (NBS) to form 6β-hydroxy cholest-4-en-3-one (162), which is further oxidized to yield this compound (161) . Optimization involves controlling reaction conditions (e.g., solvent, temperature, and stoichiometry of NBS) to minimize side products like dibromo derivatives . Purity can be enhanced using column chromatography and verified via melting point analysis or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : Molecular ion peaks at m/z 400–416 (depending on derivatives) confirm molecular weight .

- Nuclear Magnetic Resonance (NMR) : and NMR identify keto groups at C3 and C6, with steroidal skeleton signals (e.g., methyl groups at C18/C19) .

- Infrared (IR) spectroscopy : Strong absorbance near 1700–1750 cm confirms carbonyl groups .

- Thin-layer chromatography (TLC) : Rf values in solvent systems like hexane:ethyl acetate (7:3) help monitor reaction progress .

Advanced Research Questions

Q. How does this compound inhibit sterol synthesis in mammalian cells, and what experimental models validate this activity?

this compound (e.g., compound 191) disrupts sterol synthesis by binding to antiestrogen-binding sites (AEBS) in liver cytosol and MCF7 cells, competitively inhibiting enzymes like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . In vivo studies in mice show reduced body weight gain and altered adrenal gland weight, suggesting systemic effects on lipid metabolism . Researchers should use radiolabeled substrates (e.g., -acetate) in cultured L-cells to trace sterol pathway inhibition .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies arise from structural variations (e.g., 5α vs. 5β configurations) and assay conditions. For example:

- Antimicrobial activity : this compound (189) lacks activity against S. cerevisiae and C. albicans but inhibits sterol synthesis in mammals .

- Dose-dependent effects : Stigmastane-3,6-dione (238) inhibits barley germination at 3 mM but stimulates growth at <0.1 mM . To address contradictions, standardize assays (e.g., MIC for antimicrobial tests vs. radiolabeled sterol tracking for metabolic studies) and validate structural purity via X-ray crystallography .

Q. What role does this compound play in bile acid biosynthesis, and how can its metabolic intermediates be tracked?

While not directly involved in bile acid pathways, related 5β-cholestane derivatives undergo hydroxylation by liver microsomal enzymes (e.g., CYP450 isoforms) . Researchers can use -labeled this compound and LC-MS/MS to identify intermediates like 5β-cholestane-3α,7α,12α,24β,25-pentol . Optimize incubation conditions (NADPH, O) for human vs. rat microsomes to study species-specific metabolism .

Q. How can researchers mitigate oxidative degradation of this compound during experimental storage?

Oxidation products (e.g., cholestane-3β,5α,6β-triol) form under ambient conditions, altering bioactivity . Stabilize the compound by:

- Storing in inert atmospheres (argon) at −20°C.

- Adding antioxidants (e.g., BHT) to solutions.

- Monitoring purity via periodic TLC or HPLC .

Methodological Considerations

- Controlled experiments : Include vehicle controls (e.g., DMSO) to distinguish solvent effects from compound activity .

- Data validation : Cross-reference spectral data with databases like the EPA/NIH Mass Spectral Library .

- Ethical compliance : Adhere to institutional guidelines for animal studies, particularly for weight gain and organ weight analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.